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molecular formula C23H23O2P B044744 Ethyl 2-(triphenylphosphoranylidene)propionate CAS No. 5717-37-3

Ethyl 2-(triphenylphosphoranylidene)propionate

Cat. No. B044744
M. Wt: 362.4 g/mol
InChI Key: KZENFXVDPUMQOE-UHFFFAOYSA-N
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Patent
US07247752B2

Procedure details

1.6 Kg (6.10 mol) triphenyl phosphine was dissolved in 10 L ethyl acetate and 1.0 Kg of ethyl 2-bromopropionate was added into the above solution. The reaction mixture was stirred at room temperature for 2 days. White solid was filtered off and the precipitate was washed with ethyl acetate. The resulting compound was dissolved in methanol and treated with saturated aqueous potassium carbonate. After stirring for 2 h, the yellow solid was filtered off and washed with water to give 1.5 Kg (75%) of desired product.
Quantity
1.6 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH:21]([CH3:27])[C:22]([O:24][CH2:25][CH3:26])=[O:23]>C(OCC)(=O)C>[CH2:25]([O:24][C:22](=[O:23])[C:21](=[P:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
1.6 kg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
BrC(C(=O)OCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
White solid was filtered off
WASH
Type
WASH
Details
the precipitate was washed with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The resulting compound was dissolved in methanol
ADDITION
Type
ADDITION
Details
treated with saturated aqueous potassium carbonate
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)OC(C(C)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 kg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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